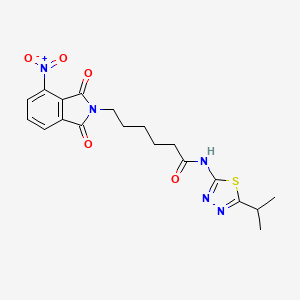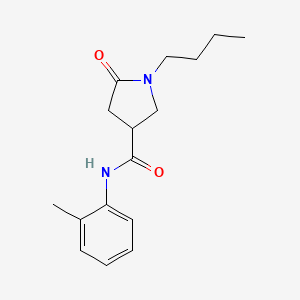![molecular formula C24H16Cl2N2O5 B4558136 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives often involves multicomponent reactions, offering a versatile approach to introducing various substituents into the pyrimidine ring. For example, the synthesis of related pyrimidine derivatives has been demonstrated through reactions involving acylation, cyclocondensation, and reduction steps, utilizing starting materials such as acetic and propionic anhydride, aromatic amine hydrochlorides, and sodium borohydride for reductions (Tolkunov et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, FT-IR) play a crucial role in determining the molecular structure of pyrimidinetrione derivatives. These techniques provide insights into the geometry, conformation, and electron distribution within the molecule, essential for understanding its reactivity and interaction with other molecules. For instance, the structural characterization of similar compounds has been achieved through detailed NMR and FT-IR analysis, complemented by DFT calculations to predict isomer stability (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetrione derivatives undergo various chemical reactions, including cyclocondensation, hydrolysis, and halogenation, leading to a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical structure to enhance desired properties or introduce new functionalities. The reactivity towards different reagents and conditions highlights the versatile nature of pyrimidinetrione derivatives in synthetic chemistry (Khattab et al., 1996).
科学的研究の応用
Synthesis and Chemical Properties
1. Novel Synthesis Approaches
A variety of synthetic methodologies have been developed for the preparation of pyrimidinetrione derivatives and related compounds. For instance, a mild approach to synthesize 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides involves the reaction of benzylhydroxylamine with 6-cyanopurines, leading to the formation of pyrimido[5,4-d]pyrimidines, which are precursors to pyrimidinetrione N-oxides upon reflux in ethanol or acetonitrile (Ribeiro et al., 2009).
2. Catalyst-Free Synthetic Processes
The catalyst-free, one-pot synthesis of diversely substituted pyrimidinetriones demonstrates an eco-friendly and efficient approach to obtaining pharmaceutically interesting compounds. This method involves a three-component reaction in aqueous ethanol at room temperature, highlighting the versatility and atom economy of the synthesis process (Brahmachari & Nayek, 2017).
Potential Biological Activities
1. Antiviral Activity
Derivatives of pyrimidinetriones, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral activities. Certain derivatives have shown marked inhibition of retrovirus replication in cell culture, offering potential therapeutic avenues for treating viral infections (Hocková et al., 2003).
2. Antihypertensive Potential
A study on selected pyrimidine derivatives revealed their antihypertensive potential, demonstrating blood pressure-lowering effects, reno-protective properties, and vasodilatory actions mediated via calcium antagonist pathways, antioxidant, and anti-inflammatory mechanisms. This research underscores the therapeutic potential of pyrimidinetrione derivatives in managing hypertension (Irshad et al., 2021).
特性
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-19-11-15(12-20(26)21(19)33-13-14-4-2-1-3-5-14)10-18-22(30)27-24(32)28(23(18)31)16-6-8-17(29)9-7-16/h1-12,29H,13H2,(H,27,30,32)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVTZEVKYRWLRU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4558094.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)


![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)
